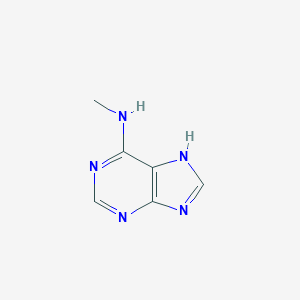

N6-Methyladenine

描述

属性

IUPAC Name |

N-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOMXBHMKXXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020857 | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.18 mg/mL at 20 °C | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

443-72-1 | |

| Record name | N6-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(purin-6-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7IBY2BGAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Guardian of the Genome: An In-depth Technical Guide to the Role of N6-Methyladenine in Prokaryotic DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenine (6mA) is a crucial DNA modification in prokaryotes, playing a pivotal role in various cellular processes, including the faithful repair of DNA mismatches. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 6mA-directed DNA mismatch repair (MMR) in prokaryotes, with a primary focus on the well-characterized system in Escherichia coli. The guide details the key protein players, their intricate interactions, and the precise sequence of events that ensure genomic integrity. Furthermore, it offers detailed experimental protocols for studying this fundamental biological pathway and presents quantitative data to facilitate a deeper understanding of the system's efficiency and kinetics.

The Core Mechanism: 6mA-Directed Mismatch Repair

In prokaryotes like E. coli, the MMR system rectifies errors made during DNA replication, such as base-base mismatches and small insertions or deletions. The fidelity of this process relies on the ability to distinguish the newly synthesized, error-prone daughter strand from the parental template strand. This strand discrimination is achieved through the transient hemimethylation of GATC sequences. The DNA adenine methyltransferase (Dam) methylates the N6 position of adenine within these GATC sites.[1] Following replication, the parental strand is methylated, while the newly synthesized strand remains unmethylated for a short period. This transient lack of methylation on the daughter strand serves as a critical signal for the MMR machinery.[2]

The key protein players in this pathway are MutS, MutL, and MutH.[3] MutS is responsible for recognizing and binding to the mismatch.[4] Upon mismatch binding, MutS recruits MutL, forming a complex that then activates the endonuclease MutH.[5][6] MutH specifically recognizes and cleaves the unmethylated GATC site on the daughter strand, creating a nick that serves as an entry point for exonucleases to excise the mismatched nucleotide and a portion of the surrounding DNA.[7][8] The resulting gap is then filled by DNA polymerase III, and the final nick is sealed by DNA ligase.[9]

Signaling Pathway of 6mA-Directed Mismatch Repair

Caption: The 6mA-directed mismatch repair pathway in prokaryotes.

Quantitative Analysis of Key MMR Components

The efficiency and fidelity of the mismatch repair system are underpinned by the specific kinetic properties and binding affinities of its core protein components.

| Parameter | Protein/Enzyme | Substrate | Value | Reference |

| Binding Affinity (Kd) | ||||

| MutS | G:T mismatch DNA | ~10 nM | [10] | |

| MutL | ssDNA | ~200 nM | [11] | |

| MutH | Hemimethylated GATC DNA | ~50 nM | [6][12] | |

| Enzyme Kinetics | ||||

| Km | Dam Methylase | Hemimethylated GATC 14mer | 3.0 ± 1.5 µM | |

| Dam Methylase | S-adenosyl-L-methionine | 1.5 - 3.5 µM | ||

| kcat | Dam Methylase | Hemimethylated GATC 14mer | Varies with substrate | [5] |

| Observed Rate | MutH (MutS/L independent) | Hemimethylated GATC DNA | 0.31 ± 0.005 nM/min (first incision) | |

| Repair Efficiency | ||||

| Fold increase in accuracy | Full MMR System | E. coli genome | 20-400 fold | [3] |

| Spontaneous mutation frequency increase in mutants | ||||

| mutS mutant | E. coli | ~21.8-fold | [2] | |

| mutH mutant | E. coli | ~15.6-fold | [2] | |

| dam mutant | E. coli | >2-fold | [2] |

Detailed Experimental Protocols

In Vitro Reconstitution of Prokaryotic Mismatch Repair

This protocol outlines the steps to reconstitute the E. coli mismatch repair system in vitro to assess the repair of a specific mismatch.

Materials:

-

Purified MutS, MutL, and MutH proteins

-

Purified UvrD (Helicase II), Exonuclease I, SSB, DNA Polymerase III holoenzyme, and DNA Ligase

-

Circular plasmid DNA containing a single G:T mismatch within a restriction site (e.g., HindIII) and a single hemimethylated GATC site.

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 1.5 mM ATP, 100 µM each dNTP, 1 mM glutathione, 50 µg/ml BSA.

-

Stop Solution: 25 mM EDTA, 0.67% SDS, 100 µg/ml Proteinase K.

-

Restriction enzyme corresponding to the repaired site (e.g., HindIII).

-

Agarose gel electrophoresis reagents.

Procedure:

-

Prepare the reaction mixture in a final volume of 20 µL by adding the following components on ice:

-

100 ng of heteroduplex plasmid DNA

-

2 µL of 10x Reaction Buffer

-

Purified MMR proteins (e.g., 50 nM MutS, 100 nM MutL, 20 nM MutH, 10 nM UvrD, 5 nM ExoI, 1 µM SSB, 10 nM DNA Pol III, 50 nM DNA Ligase). Note: Optimal concentrations may need to be determined empirically.

-

Nuclease-free water to 20 µL.

-

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of Stop Solution and incubate at 37°C for 15 minutes to digest the proteins.

-

Purify the plasmid DNA using a standard phenol:chloroform extraction and ethanol precipitation method.

-

Resuspend the purified DNA in 20 µL of nuclease-free water.

-

Digest the repaired and control (unrepaired) DNA with the appropriate restriction enzyme (e.g., HindIII) according to the manufacturer's instructions.

-

Analyze the digestion products by agarose gel electrophoresis. Successful repair will restore the restriction site, resulting in linearized plasmid, while unrepaired plasmid will remain circular or be nicked.

-

Quantify the band intensities to determine the percentage of repair.

Workflow for In Vitro Mismatch Repair Assay

Caption: Workflow for the in vitro prokaryotic mismatch repair assay.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) for 6mA in E. coli

This protocol describes the enrichment of 6mA-containing DNA fragments from the E. coli genome for subsequent high-throughput sequencing.

Materials:

-

E. coli cell culture

-

Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1% SDS, and protease inhibitors.

-

Sonicator

-

Anti-6mA antibody

-

Protein A/G magnetic beads

-

IP Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

-

Wash Buffers (Low salt, High salt, LiCl)

-

Elution Buffer: 1% SDS, 0.1 M NaHCO₃.

-

Proteinase K

-

DNA purification kit

-

Library preparation kit for next-generation sequencing

Procedure:

-

Cell Lysis and DNA Fragmentation:

-

Harvest E. coli cells and lyse them in Lysis Buffer.

-

Sonicate the lysate to shear the genomic DNA to an average fragment size of 200-500 bp.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Take an aliquot of the sonicated DNA as the "input" control.

-

Dilute the remaining sonicated DNA in IP Buffer.

-

Add the anti-6mA antibody and incubate overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound DNA.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated DNA from the beads using Elution Buffer.

-

Reverse cross-links by adding NaCl and incubating at 65°C.

-

Treat with Proteinase K to digest proteins.

-

Purify the eluted DNA and the input DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the MeDIP-enriched DNA and the input DNA according to the manufacturer's protocol.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the E. coli reference genome.

-

Identify enriched regions in the MeDIP sample compared to the input control to map the locations of 6mA.

-

Single-Molecule Real-Time (SMRT) Sequencing for 6mA Detection

SMRT sequencing allows for the direct detection of DNA modifications, including 6mA, by monitoring the kinetics of DNA polymerase during sequencing.

Materials:

-

High-molecular-weight genomic DNA from E. coli

-

SMRTbell library preparation kit (Pacific Biosciences)

-

Sequencing reagents (Pacific Biosciences)

-

PacBio Sequel or Revio System

Procedure:

-

DNA Extraction:

-

Extract high-molecular-weight genomic DNA from E. coli using a gentle lysis method to minimize DNA fragmentation.

-

-

Library Preparation:

-

Prepare a SMRTbell library from the genomic DNA following the manufacturer's protocol. This involves DNA fragmentation, end-repair, A-tailing, and ligation of SMRTbell adapters.

-

-

Sequencing:

-

Sequence the SMRTbell library on a PacBio sequencing platform. The instrument records the time between base incorporations (interpulse duration, IPD).

-

-

Data Analysis:

-

The presence of a modified base, such as 6mA, causes a delay in the incorporation of the complementary nucleotide by the DNA polymerase, resulting in a longer IPD.

-

Use the SMRT Link software to analyze the raw sequencing data. The software identifies statistically significant increases in IPD at specific adenine positions, indicating the presence of 6mA.

-

The analysis provides the genomic locations of 6mA modifications at single-nucleotide resolution.

-

Conclusion

The this compound-directed mismatch repair system is a cornerstone of genomic stability in prokaryotes. Its elegant mechanism of strand discrimination, reliant on the transient absence of 6mA on the newly synthesized DNA strand, ensures the high fidelity of DNA replication. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers in molecular biology, microbiology, and drug development. Further investigation into the nuances of this system holds the potential for the development of novel antimicrobial strategies that target this fundamental bacterial process.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Structures of Escherichia coli DNA mismatch repair enzyme MutS in complex with different mismatches: a common recognition mode for diverse substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical Trapping of the Dynamic MutS-MutL Complex Formed in DNA Mismatch Repair in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chayon.co.kr [chayon.co.kr]

- 7. researchgate.net [researchgate.net]

- 8. nobelprize.org [nobelprize.org]

- 9. youtube.com [youtube.com]

- 10. Reconstitution of the Very Short Patch Repair Pathway from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Mispair-bound human MutS–MutL complex triggers DNA incisions and activates mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]

N6-Methyladenine as a novel epigenetic mark in mammals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N6-methyladenine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in mammals, emerging as a critical regulator of gene expression and cellular function. This dynamic and reversible epigenetic mark is installed by a "writer" complex, removed by "eraser" enzymes, and recognized by "reader" proteins, which collectively dictate the fate of target transcripts. Dysregulation of the m6A machinery has been implicated in a wide range of diseases, including cancer and neurological disorders, making it a promising area for therapeutic intervention. This technical guide provides a comprehensive overview of m6A biology, from the fundamental molecular mechanisms to detailed experimental protocols for its detection and analysis. Quantitative data on m6A abundance and its impact on gene expression are presented in structured tables for easy reference. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of this pivotal epigenetic modification.

The m6A Machinery: Writers, Erasers, and Readers

The dynamic regulation of m6A is orchestrated by three classes of proteins:

-

Writers: These enzymes are responsible for depositing the m6A mark on adenosine residues within a specific consensus sequence (RRACH, where R = G or A; H = A, C, or U). The core writer complex is a heterodimer of METTL3 and METTL14, with METTL3 being the catalytic subunit.[1] This complex is further stabilized and guided to its targets by associated proteins such as WTAP.[1]

-

Erasers: These are demethylases that remove the m6A modification, allowing for the dynamic regulation of its levels. The two known m6A erasers in mammals are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[2][3] While both are Fe(II)/2-oxoglutarate-dependent dioxygenases, they exhibit different substrate preferences and mechanisms of action.[3]

-

Readers: These proteins contain domains that specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream effects of the modification. The most well-characterized family of m6A readers is the YTH domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[4] These proteins influence various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[4]

Quantitative Analysis of m6A

The abundance of m6A varies across different tissues and developmental stages, reflecting its diverse biological roles. Furthermore, the perturbation of m6A writers and erasers leads to significant changes in gene expression.

Table 1: Abundance of N6-methyladenosine (m6A) in Various Mammalian Tissues

| Tissue | Species | m6A/A Ratio (%) | Reference |

| Brain | Mouse | ~0.3 - 0.7 | [5] |

| Liver | Mouse | ~0.2 - 0.5 | [6] |

| Kidney | Mouse | ~0.2 - 0.4 | [6] |

| Heart | Mouse | ~0.1 - 0.2 | [6] |

| Lung | Mouse | ~0.1 - 0.3 | [2] |

| Testis | Mouse | ~0.1 - 0.2 | [2] |

Note: The m6A/A ratio can vary depending on the specific developmental stage and the quantification method used.

Table 2: Impact of m6A Writer and Eraser Knockout on Gene Expression

| Gene Knockout | Cell Line/Organism | Number of Differentially Expressed Genes | Predominant Effect on Gene Expression | Reference |

| METTL3 | Mouse Embryonic Stem Cells | > 2,000 | Upregulation | [4] |

| METTL14 | Mouse Embryonic Stem Cells | > 1,500 | Upregulation | [1] |

| YTHDF2 | Human HeLa Cells | 2,581 | Upregulation (1822 genes) | [3] |

| YTHDF2 | Mouse B Cells | 228 | Upregulation (159 genes) | [7] |

Note: The number of differentially expressed genes and the direction of change can vary depending on the cell type and the criteria used for significance.

Signaling Pathways and Regulatory Networks

The m6A modification plays a crucial role in a multitude of biological processes by influencing the expression of key regulatory genes.

The m6A Writer Complex: Assembly and Function

The deposition of m6A is a highly regulated process initiated by the assembly of the writer complex on target RNAs.

Regulation of mRNA Stability by YTHDF2

YTHDF2 is a key reader protein that mediates the degradation of m6A-modified mRNAs, thereby controlling their half-life.

m6A in Neuronal Stem Cell Differentiation

m6A plays a critical role in neurogenesis by regulating the expression of genes involved in neural stem cell (NSC) proliferation and differentiation.

Experimental Protocols

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a widely used technique to map the transcriptome-wide distribution of m6A. The workflow involves the fragmentation of RNA, immunoprecipitation of m6A-containing fragments using an m6A-specific antibody, and subsequent high-throughput sequencing.

Detailed Protocol for MeRIP-seq:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from cells or tissues of interest using a standard protocol (e.g., TRIzol).

-

Assess RNA quality and quantity.

-

Fragment the RNA to an average size of ~100 nucleotides using RNA fragmentation buffer or enzymatic methods.[5]

-

Purify the fragmented RNA.

-

-

Immunoprecipitation:

-

Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the beads.

-

Prepare sequencing libraries from both the immunoprecipitated (IP) and a small fraction of the fragmented input RNA (as a control).[9]

-

-

Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the IP and input libraries.

-

Align the sequencing reads to a reference genome/transcriptome.

-

Use peak-calling algorithms (e.g., MACS2) to identify m6A-enriched regions in the IP sample relative to the input.[10]

-

Perform motif analysis on the identified peaks to confirm the enrichment of the m6A consensus sequence.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for m6A Quantification

LC-MS/MS is the gold standard for the absolute quantification of m6A levels in a given RNA sample. This method involves the enzymatic digestion of RNA into single nucleosides, followed by their separation and quantification using LC-MS/MS.

Detailed Protocol for LC-MS/MS:

-

RNA Purification and Digestion:

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the nucleosides based on their physicochemical properties using a suitable chromatography column.

-

Detect and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using mass spectrometry in multiple reaction monitoring (MRM) mode.[12]

-

-

Data Analysis and Quantification:

Conclusion and Future Directions

The field of m6A epitranscriptomics has expanded rapidly, revealing the profound impact of this modification on a wide array of biological processes and disease states. The development of sophisticated analytical techniques has been instrumental in uncovering the complexities of m6A regulation and function. As our understanding of the m6A machinery and its downstream effectors continues to grow, so too does the potential for developing novel therapeutic strategies that target this dynamic epigenetic mark. Future research will likely focus on elucidating the cell-type-specific roles of m6A, identifying new components of the m6A regulatory network, and developing small molecule inhibitors or activators of the writer and eraser enzymes for clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. The complex roles of m6A modifications in neural stem cell proliferation, differentiation, and self-renewal and implications for memory and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 5. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. YTHDF2 suppresses the plasmablast genetic program and promotes germinal center formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sysy.com [sysy.com]

- 9. MeRIP Sequencing - CD Genomics [cd-genomics.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

The Ubiquitous Mark: An In-depth Technical Guide to the Distribution of N6-Methyladenine Across Species

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenine (m6A) is the most abundant internal modification in the messenger RNA (mRNA) of most eukaryotes and is also found in the DNA of prokaryotes and some lower eukaryotes. This dynamic and reversible epigenetic and epitranscriptomic mark plays a crucial role in a wide array of biological processes, including gene expression regulation, RNA stability, and translation. Its widespread presence and functional significance have made it a focal point of research in molecular biology and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the distribution of m6A across different species, details the experimental protocols for its detection, and visualizes the key signaling pathways it modulates.

Quantitative Distribution of this compound (m6A)

The abundance of m6A varies significantly across different species, tissues, and developmental stages. The following tables summarize the quantitative data on m6A distribution in RNA and DNA across a range of organisms.

Table 1: Distribution of m6A in RNA

| Species | Tissue/Cell Type | m6A/A Ratio (%) | Number of m6A Sites | Key References |

| Homo sapiens | Adult Tissues (average) | - | ~19,100 peaks per tissue | [1] |

| Fetal Tissues (average) | - | ~60,440 total sites | [1] | |

| HEK293T cells | ~0.1-0.4 | 12,234 | [2] | |

| HeLa cells | - | 10,892 | [2] | |

| HepG2 cells | - | 11,270 | [2] | |

| Mus musculus | Brain (Hippocampus CA1) | - | 18,270 peaks | [3] |

| Brain (Hippocampus CA3) | - | 20,415 peaks | [3] | |

| Brain (Hippocampus DG) | - | 16,686 peaks | [3] | |

| Brain (Anterior Cingulate Cortex) | - | 11,816 peaks | [3] | |

| Saccharomyces cerevisiae | Sporulating cells | 1.0 | 1,308 | [4][5] |

| Mitotic log phase cells | Not detectable | - | [4] | |

| Arabidopsis thaliana | Seedlings | - | 188,282 | [6] |

| Rice (Oryza sativa) | - | 205,691 | [6] | |

| Escherichia coli | Multiple strains | 0.02 - 0.28 | 265 peaks | [7] |

| Pseudomonas aeruginosa | Multiple strains | >0.2 | 109 peaks | [7][8] |

| Staphylococcus aureus | Multiple strains | <0.08 | - | [7] |

| Bacillus subtilis | Multiple strains | <0.08 | - | [7] |

| Cyanobacteria | Anabaena sp., Synechocystis sp. | <0.04 | - | [7] |

Table 2: Distribution of this compound (6mA) in DNA

| Species | Tissue/Cell Type | 6mA/A Ratio (%) | Number of 6mA Sites | Key References |

| Drosophila melanogaster | Early Embryo (0.75 hr) | 0.07 | - | [9] |

| Late Embryo (4-16 hr) | 0.001 | - | [9] | |

| Adult Brain | Low levels | - | [10] | |

| Adult Ovary | Low levels | - | [9] | |

| Arabidopsis thaliana | - | 0.099 | 75,630 | [11] |

| Caenorhabditis elegans | - | 0.027 | 17,437 | [11] |

| Homo sapiens | - | 0.083 | 1,439,519 | [11] |

Experimental Protocols for m6A Detection

Accurate detection and quantification of m6A are crucial for understanding its biological functions. Several high-throughput and targeted methods have been developed.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq / m6A-Seq)

MeRIP-Seq is a widely used antibody-based method for transcriptome-wide mapping of m6A.

Detailed Methodology:

-

RNA Extraction and Fragmentation:

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an m6A-specific antibody to form RNA-antibody complexes.

-

Capture the complexes using Protein A/G magnetic beads[7].

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the beads.

-

Purify the eluted RNA.

-

Construct a cDNA library from the immunoprecipitated RNA fragments for high-throughput sequencing[12]. An input control library should be prepared from the fragmented RNA before immunoprecipitation.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the reads to the reference genome/transcriptome.

-

Identify m6A peaks by comparing the enrichment of reads in the IP sample over the input control.

-

Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-Seq)

PA-m6A-Seq offers higher resolution mapping of m6A sites compared to standard MeRIP-Seq.

Detailed Methodology:

-

Cell Labeling and RNA Extraction:

-

Immunoprecipitation and Crosslinking:

-

RNA Digestion and Library Preparation:

-

Digest the crosslinked RNA to smaller fragments (around 30 nucleotides) using RNase T1[15].

-

Purify the crosslinked RNA fragments.

-

Prepare a small RNA library for sequencing.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative method for determining the overall m6A/A ratio in a given RNA sample.

Detailed Methodology:

-

RNA Digestion:

-

Chromatographic Separation:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC)[10].

-

-

Mass Spectrometry Analysis:

-

Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS).

-

Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) based on their specific mass-to-charge ratios and fragmentation patterns.

-

Calculate the m6A/A ratio by comparing the abundance of m6A to that of total adenosine[16].

-

Single-Molecule Real-Time (SMRT) Sequencing

SMRT sequencing allows for the direct detection of base modifications, including m6A, on single RNA or DNA molecules without the need for amplification.

Methodological Principle:

-

During the sequencing-by-synthesis process, the polymerase kinetics are altered when a modified base is encountered in the template strand.

-

The interpulse duration (IPD), the time between two consecutive nucleotide incorporations, is measured. A significant increase in IPD at a specific adenine position is indicative of an m6A modification.

-

This method can provide single-molecule resolution of methylation status, enabling the study of methylation heterogeneity within a cell population.

Key Signaling Pathways and Experimental Workflows

The functional consequences of m6A modification are mediated by a complex interplay of "writer," "eraser," and "reader" proteins. These proteins, respectively, install, remove, and recognize the m6A mark, thereby influencing various cellular processes.

The m6A Machinery: Writers, Erasers, and Readers

The core machinery governing m6A modification is highly conserved across eukaryotes.

YTHDF2-Mediated mRNA Decay Pathway

The YTHDF2 protein is a key "reader" that recognizes m6A-modified mRNAs in the cytoplasm and targets them for degradation.

m6A-Mediated Regulation of Translation

m6A modification can also influence the translation of mRNAs, often in a context-dependent manner.

Experimental Workflow for MeRIP-Seq

A generalized workflow for performing a MeRIP-Seq experiment is outlined below.

Conclusion

The distribution of this compound is a widespread and evolutionarily conserved feature across the domains of life, with its prevalence and genomic location varying significantly between species. In eukaryotes, m6A on RNA acts as a critical regulator of post-transcriptional gene expression, influencing mRNA stability, splicing, and translation. In prokaryotes, 6mA in DNA is primarily involved in the restriction-modification system and DNA replication. The development of sophisticated detection methods has been instrumental in elucidating the multifaceted roles of this modification. A thorough understanding of the distribution and function of m6A is essential for researchers in molecular biology and holds significant promise for the development of novel therapeutic strategies targeting the epitranscriptome.

References

- 1. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysy.com [sysy.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m6A ‘encodes’ a dedicated mRNA decay pathway | Semantic Scholar [semanticscholar.org]

- 7. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 8. Molecular Mechanisms Driving mRNA Degradation by m6A Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]

- 10. LC-MS/MS quantification of m6A in total RNA [bio-protocol.org]

- 11. m6A Facilitates eIF4F-Independent mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. High-Resolution N6-Methyladenosine (m6A) Map Using Photo-Crosslinking-Assisted m6A Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]

- 16. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: From Obscurity to the Forefront of Epitranscriptomics

An In-depth Technical Guide to Early Research on N6-Methyladenine (m6A) Function in Gene Regulation

This compound (m6A), a modification where a methyl group is added to the sixth position of adenine, was first identified in eukaryotic messenger RNA (mRNA) in the 1970s.[1][2][3][4] Despite being recognized as the most abundant internal modification of mRNA, for decades its functional significance remained largely a mystery.[1][2] Interest in m6A as a regulator of gene expression waned, primarily due to the lack of methods to precisely map its location within individual transcripts.[5]

A renaissance in m6A research began in 2011 with the discovery of the fat mass and obesity-associated protein (FTO) as the first m6A demethylase.[6][7] This seminal finding demonstrated that m6A is a dynamic and reversible modification, akin to the well-studied epigenetic marks on DNA and histones.[7][8] This discovery, coupled with the subsequent development of transcriptome-wide mapping techniques, revitalized the field and established m6A as a critical player in post-transcriptional gene regulation.[1][5]

The Core m6A Machinery: Early Discoveries of Writers, Erasers, and Readers

Early research rapidly identified the key protein families that install, remove, and recognize the m6A mark, collectively known as "writers," "erasers," and "readers."[5][9]

-

Writers (Methyltransferases): These enzymes are responsible for depositing the m6A mark. The catalytic subunit, methyltransferase-like 3 (METTL3), was first cloned in 1994.[5] Later studies revealed that METTL3 forms a stable heterodimer with METTL14, which is crucial for recognizing target RNA.[10][11] This core complex also includes cofactors like Wilms' tumor 1-associated protein (WTAP), which guides the complex to RNA.[5][10]

-

Erasers (Demethylases): These enzymes reverse the modification by removing the methyl group. The discovery of FTO in 2011 was a pivotal moment for the field.[6] Soon after, a second demethylase, alkB homolog 5 (ALKBH5), was identified, confirming the dynamic nature of m6A regulation.[5][12]

-

Readers (Binding Proteins): These proteins recognize and bind to m6A-modified transcripts to mediate downstream functions. Early studies identified the YT521-B homology (YTH) domain-containing family of proteins as key m6A readers.[9][12] These proteins translate the m6A mark into functional consequences, such as altering mRNA stability or translation efficiency.[9][13]

Data Presentation: Key Proteins and Early Findings

Quantitative data from the initial resurgence of m6A research helped to frame its biological significance.

Table 1: Core m6A Regulatory Proteins Identified in Early Research

| Role | Protein | Primary Function in Early Studies | Key Discovery Context |

| Writer | METTL3 | Catalytic subunit of the m6A methyltransferase complex; installs the m6A mark.[10][11] | Identified as the core methyltransferase, often in complex with METTL14.[5] |

| METTL14 | Forms a stable complex with METTL3, critical for substrate recognition.[11] | Discovered as an essential partner for METTL3's function.[5] | |

| WTAP | Recruits the METTL3-METTL14 complex to RNA.[5] | Identified as a key regulatory component of the writer complex.[10] | |

| Eraser | FTO | The first identified m6A demethylase; removes m6A marks.[6][12] | Its discovery in 2011 proved the reversibility of m6A, launching the modern era of m6A research.[7] |

| ALKBH5 | The second identified m6A demethylase.[12] | Confirmed the existence of multiple enzymes for m6A removal, suggesting complex regulation.[5] | |

| Reader | YTHDF1 | Promotes translation efficiency of m6A-modified mRNA.[12] | Characterized as a cytoplasmic reader that recruits ribosomes.[14] |

| YTHDF2 | Mediates the degradation and decay of m6A-marked mRNA.[12][13] | Identified as the first reader protein shown to control mRNA stability.[13] | |

| YTHDC1 | A nuclear reader involved in processes like splicing.[3] | Its nuclear localization suggested roles for m6A beyond cytoplasmic mRNA fate. |

Table 2: Summary of Early Quantitative and Positional Findings on mRNA m6A

| Parameter | Early Finding | Significance |

| Prevalence | m6A is present in 0.1–0.4% of all adenosine residues in total cellular RNA.[2] | Established m6A as an abundant modification. |

| On average, 3-5 m6A sites are present per mRNA molecule.[15] | Indicated that the modification is widespread across the transcriptome. | |

| Consensus Motif | Early studies confirmed a preference for a GGACU sequence, later refined to the RRACH motif (where R=G/A, H=A/C/U).[2][6] | Provided a sequence context for m6A deposition, aiding in its prediction and study. |

| Transcript Location | m6A is highly enriched in the 3' untranslated regions (3' UTRs) and near stop codons.[2][6] | Suggested a primary role in regulating translation termination and mRNA stability. |

| Found in long internal exons.[6] | Implicated m6A in the regulation of mRNA splicing.[16] | |

| Conservation | The localization of individual m6A sites is highly conserved between human and mouse.[6] | Suggested that m6A plays fundamental and evolutionarily important roles in gene regulation. |

Mandatory Visualizations

Core m6A Regulatory Machinery

Caption: The dynamic interplay of m6A writers, erasers, and readers in regulating mRNA fate.

m6A-Mediated mRNA Decay Pathway

Caption: A simplified pathway showing m6A-mediated mRNA decay via the YTHDF2 reader protein.

MeRIP-Seq Experimental Workflow

References

- 1. Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review in Research Progress Concerning m6A Methylation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Dissection of the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 7. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]

- 9. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The Biogenesis and Precise Control of RNA m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 13. sciencedaily.com [sciencedaily.com]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 15. m6A Methylation Modification: Perspectives on the Early Reproduction of Females - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of gene expression by N6-methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]

N6-Methyladenine (6mA) in Lower Eukaryotes: A Technical Guide to its Biological Significance and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenine (6mA) is emerging as a critical epigenetic marker in lower eukaryotes, playing diverse roles in gene regulation, DNA replication, and stress responses. Long-studied in prokaryotes, the appreciation of its prevalence and function in fungi, protozoa, and algae has grown significantly with advancements in detection technologies. Unlike the well-characterized 5-methylcytosine (5mC), 6mA often correlates with active gene expression and is dynamically regulated by a dedicated machinery of "writer" methyltransferases and "eraser" demethylases. This technical guide provides an in-depth overview of the biological significance of 6mA in lower eukaryotes, presenting quantitative data on its abundance, detailed experimental protocols for its study, and a discussion of its potential as a therapeutic target in pathogenic species.

Introduction to this compound in Eukaryotes

This compound is a DNA modification where a methyl group is added to the sixth position of the adenine base.[1][2] While it is a well-established player in prokaryotic restriction-modification systems, DNA repair, and replication, its existence and function in eukaryotes were debated for many years.[3] Recent sensitive detection methods have confirmed its presence in a wide range of eukaryotes, from unicellular protists to mammals.[1][3]

In many lower eukaryotes, such as the green alga Chlamydomonas reinhardtii, the ciliate Tetrahymena thermophila, and various fungi, 6mA is present at levels significantly higher than in mammals and often serves as a primary epigenetic mark.[4] It is dynamically regulated by a set of enzymes, broadly categorized as:

-

Writers (Methyltransferases): Enzymes that catalyze the transfer of a methyl group to adenine. In lower eukaryotes, these are often members of the MT-A70 family.[3]

-

Erasers (Demethylases): Enzymes that remove the methyl group. The AlkB family of dioxygenases are known 6mA demethylases.[2][3]

-

Readers (Binding Proteins): Proteins that recognize and bind to 6mA, translating the epigenetic mark into a functional cellular response, often through the recruitment of other effector proteins.[5]

This guide focuses on the established roles of 6mA in lower eukaryotes, providing the technical details necessary for its further investigation.

Quantitative Analysis of 6mA Abundance

The abundance of 6mA varies significantly across different species of lower eukaryotes. The following table summarizes the reported levels of 6mA as a percentage of total adenine residues in the genome of several key model organisms.

| Organism | Phylum/Group | 6mA Level (% of total Adenine) | Measurement Method(s) | Reference(s) |

| Hesseltinella vesiculosa | Fungus (Mucoromycota) | Up to 2.8% | SMRT Sequencing | [6] |

| Tetrahymena thermophila | Ciliate (Protozoa) | 0.66% - 0.82% | SMRT Sequencing, MS | [4][7] |

| Chlamydomonas reinhardtii | Green Alga | ~0.4% | LC-MS/MS | [4] |

| Saccharomyces cerevisiae | Fungus (Ascomycota) | 0.013% - 0.139% | LC-MS/MS | [3] |

| Plasmodium falciparum (mRNA) | Apicomplexa (Protozoa) | 0.3% - 0.7% (stage-dependent) | LC-MS/MS | [3] |

| Trichomonas vaginalis | Parabasalid (Protozoa) | ~2.5% | Not specified | [8] |

| Early-Diverging Fungi | Fungi | 0.048% - 2.8% | SMRT Sequencing | [6][9] |

Note: Data on the specific kinetic parameters (Km, kcat) for 6mA writer and eraser enzymes in lower eukaryotes are limited in the current literature, precluding the creation of a detailed enzyme kinetics table.

Biological Functions and Regulatory Pathways

In many lower eukaryotes, 6mA is predominantly associated with active gene expression, a role often opposite to that of 5mC.[3] It is frequently found at the transcription start sites (TSS) of active genes and within intergenic regions.[3][9]

Gene Expression Regulation

In Chlamydomonas and early-diverging fungi, 6mA is enriched around the TSS of actively transcribed genes.[2][6] It often occurs in a specific dinucleotide context, such as ApT, and its deposition can be periodic, suggesting a role in nucleosome positioning.[3][9] The presence of 6mA in the linker DNA between nucleosomes may help to create a more open chromatin structure, facilitating the binding of transcription factors.[2]

Role in Pathogenic Protozoa: The Case of Plasmodium falciparum

In the malaria parasite P. falciparum, 6mA modification (specifically m6A in mRNA) is highly dynamic and stage-specific. Levels of m6A increase throughout the intra-erythrocytic developmental cycle, peaking during the trophozoite stage.[3] The parasite genome encodes m6A writers (homologs of METTL3/14) and at least two "reader" proteins containing YTH domains, but notably lacks identifiable "eraser" demethylases like FTO or ALKBH5.[5]

The reader protein PfYTH2 has been shown to be essential for parasite development. It binds to m6A-modified transcripts, including those for transcription factors and metabolic proteins, thereby regulating their stability and translation. This suggests a post-transcriptional regulatory network crucial for the parasite's life cycle progression.[5]

Response to Environmental Stress

In some ciliates, 6mA levels and distribution patterns change in response to environmental stressors like starvation.[3] For instance, in Pseudocohnilembus persalinus, the formation of resting cysts is associated with a decrease in overall 6mA levels and a shift from symmetric to asymmetric 6mA methylation. Knocking down the 6mA methyltransferase in this organism accelerates cyst formation, indicating that 6mA plays a role in regulating the response to environmental cues.[3]

Experimental Protocols for 6mA Analysis

A variety of techniques are employed to detect, quantify, and map 6mA. The choice of method depends on the specific research question, required resolution, and available instrumentation.

Dot Blot Assay for Semi-Quantitative Analysis

This method provides a rapid and cost-effective way to assess global changes in 6mA levels.

Methodology:

-

DNA Extraction: Isolate high-quality genomic DNA from the organism of interest.

-

DNA Denaturation: Dilute DNA samples to a desired concentration (e.g., 100 ng/µL). Denature the DNA by heating at 95-100°C for 10 minutes, followed by immediate chilling on ice.

-

Membrane Spotting: Spot serial dilutions of the denatured DNA onto a positively charged nylon or nitrocellulose membrane (e.g., Hybond-N+).

-

Crosslinking: Allow the membrane to air dry, then UV-crosslink the DNA to the membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBS-T).

-

Primary Antibody Incubation: Incubate the membrane with a specific anti-6mA antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBS-T.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply an ECL substrate and visualize the chemiluminescent signal using an imaging system. The intensity of the dots provides a semi-quantitative measure of 6mA levels.

LC-MS/MS for Absolute Quantification

Liquid chromatography-tandem mass spectrometry is the gold standard for accurate and unambiguous quantification of modified nucleosides.

Methodology:

-

DNA Extraction and Purification: Isolate high-purity genomic DNA. Ensure samples are free of RNA contamination by treating with RNase A.

-

DNA Digestion: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Chromatographic Separation: Inject the digested nucleoside mixture into a liquid chromatography system, typically using a C18 reverse-phase column, to separate the canonical and modified nucleosides.

-

Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a triple quadrupole mass spectrometer.

-

Quantification: Monitor the specific mass transition for deoxyadenosine (dA) and N6-methyldeoxyadenosine (6mA). The ratio of the area under the curve for 6mA to that of dA, calculated against a standard curve of known concentrations, provides the absolute quantification of the 6mA/A ratio.

6mA Immunoprecipitation Sequencing (6mA-IP-seq)

This technique allows for the genome-wide mapping of 6mA-enriched regions.

Methodology:

-

DNA Fragmentation: Isolate genomic DNA and fragment it to a size range of 100-500 bp using sonication.

-

Immunoprecipitation: Incubate the fragmented DNA with a specific anti-6mA antibody. Precipitate the antibody-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound DNA. Elute the enriched 6mA-containing DNA fragments.

-

Library Preparation: Prepare a sequencing library from the immunoprecipitated DNA and a corresponding input control (total fragmented DNA).

-

High-Throughput Sequencing: Sequence the libraries on a platform such as Illumina.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions significantly enriched for 6mA in the IP sample compared to the input control.

Single-Molecule Real-Time (SMRT) Sequencing

SMRT sequencing can detect 6mA at single-base resolution by measuring the kinetic variations in DNA polymerase activity.

Methodology:

-

Library Preparation: Prepare a SMRTbell library from high-molecular-weight genomic DNA. This involves ligating hairpin adaptors to both ends of double-stranded DNA fragments.

-

Sequencing: Perform sequencing on a PacBio platform. The DNA polymerase synthesizes a new strand on the circular SMRTbell template. The time between base incorporations (interpulse duration, IPD) is recorded.

-

Data Analysis: The presence of a modified base like 6mA causes a characteristic delay in the polymerase activity, resulting in a longer IPD at that specific location. By comparing the IPD ratios of native DNA to a whole-genome amplified (WGA) unmodified control, specific 6mA sites can be identified with high confidence. This method requires high sequencing coverage for accurate detection in genomes with low 6mA abundance.[4]

Implications for Drug Development

The discovery of a functional 6mA pathway in pathogenic lower eukaryotes opens new avenues for therapeutic intervention. Enzymes involved in this pathway, particularly those that are essential for the pathogen's viability or virulence and are absent or structurally divergent from human homologs, represent promising drug targets.

-

Targeting Fungal Pathogens: In pathogenic fungi like Aspergillus fumigatus and Mucor species, 6mA is linked to the regulation of virulence and development.[9] The methyltransferases responsible for 6mA deposition could be targeted by small molecule inhibitors. Developing drugs that disrupt the 6mA landscape could impair the fungus's ability to adapt to the host environment or to develop correctly, thereby reducing its pathogenicity.

-

Targeting Protozoan Parasites: The reliance of Plasmodium falciparum on a dynamic m6A RNA landscape and the apparent absence of eraser enzymes make its m6A writer complex an attractive target.[5] Inhibiting the parasite's methyltransferase could disrupt the finely tuned gene expression cascade required for its complex life cycle, potentially arresting its development. Given the specificity of some protozoan enzymatic pathways, there is a high potential for developing parasite-specific inhibitors with minimal off-target effects in the human host.

Conclusion and Future Outlook

This compound is now firmly established as a key epigenetic mark in lower eukaryotes, with critical roles in orchestrating gene expression, genome stability, and adaptation. While significant progress has been made in identifying its presence and general functions, many questions remain. Future research should focus on the detailed biochemical characterization of the writer, eraser, and reader proteins, including their kinetic properties and structures. Elucidating the upstream signaling pathways that regulate 6mA dynamics will be crucial for a complete understanding of its biological role. Finally, the validation of 6mA pathway components as viable drug targets in pathogenic fungi and protozoa holds significant promise for the development of novel anti-infective therapies. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA this compound: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA this compound Modification in Eukaryotic Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical assessment of DNA adenine methylation in eukaryotes using quantitative deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Widespread adenine N6-methylation of active genes in fungi (Journal Article) | OSTI.GOV [osti.gov]

- 7. Identification and characterization of the de novo methyltransferases for eukaryotic this compound (6mA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | DNA this compound Modification in Eukaryotic Genome [frontiersin.org]

- 9. Cross-Kingdom DNA Methylation Dynamics: Comparative Mechanisms of 5mC/6mA Regulation and Their Implications in Epigenetic Disorders [mdpi.com]

The Orchestrators of an Epitranscriptomic Code: A Technical Guide to the Discovery of N6-Methyladenine Writers and Erasers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery of the core machinery that governs the dynamic landscape of N6-methyladenine (m6A) RNA modification. We delve into the seminal discoveries of the "writer" and "eraser" enzymes, detailing the experimental methodologies that unveiled their functions and presenting key quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, epigenetics, and drug development who are focused on the burgeoning field of epitranscriptomics.

Introduction to this compound (m6A)

This compound (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has been a subject of intense research since its discovery in the 1970s.[1] For decades, the functional significance of this modification remained enigmatic. However, the revelation that m6A is a reversible mark, dynamically installed and removed by specific enzymes, has ignited a new era in RNA biology. This dynamic nature positions m6A as a critical regulator of gene expression, influencing mRNA splicing, stability, translation, and localization.[2] The key players in this regulatory network are the m6A "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins). This guide will focus on the discovery and characterization of the writers and erasers that form the foundational layer of this epitranscriptomic code.

The "Writers" of the m6A Code: The METTL3-METTL14 Complex

The discovery of the enzymatic machinery responsible for depositing the m6A mark was a pivotal moment in the field. The primary m6A writer is a nuclear complex composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner, Methyltransferase-like 14 (METTL14).

Discovery and Timeline

-

1997: The story of the m6A writer complex began with the cloning of METTL3 by Bokar and colleagues.[1] At this time, its specific function as an RNA methyltransferase was yet to be fully elucidated.

-

2014: A significant breakthrough came with the identification of METTL14 as a crucial component of the m6A methyltransferase complex.[3] It was discovered that METTL3 and METTL14 form a stable heterodimer, and this complex exhibits significantly higher methyltransferase activity than METTL3 alone.[3][4] This discovery highlighted the importance of the complex formation for efficient m6A deposition. Wilms' tumor 1-associating protein (WTAP) was also identified as a key partner that interacts with the METTL3-METTL14 complex and is essential for its localization to nuclear speckles and its methylation activity.[3]

Quantitative Data on the METTL3-METTL14 Complex

The enzymatic activity of the METTL3-METTL14 complex has been characterized through in vitro kinetic studies. These quantitative data are crucial for understanding the efficiency and substrate specificity of the m6A writer machinery.

| Enzyme Complex | Substrate | Km | kcat | kcat/Km | Reference |

| METTL3-METTL14 | SAM | 102 ± 15 nM | 18 ± 2 h⁻¹ | 818 h⁻¹µM⁻¹ | [5] |

| ss-RNA (GGACU) | 22 ± 2 nM | 18 ± 2 h⁻¹ | [5] | ||

| dsDNA | 1.1 ± 0.2 µM | 0.45 ± 0.02 min⁻¹ | 0.41 µM⁻¹min⁻¹ | [6] | |

| ssDNA | 0.4 ± 0.1 µM | 1.1 ± 0.1 min⁻¹ | 2.75 µM⁻¹min⁻¹ | [6] |

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Experimental Protocols for Identifying and Characterizing m6A Writers

The discovery and characterization of the m6A writer complex were made possible by a combination of powerful molecular biology and biochemical techniques.

Objective: To demonstrate the physical interaction between METTL3 and METTL14.

Protocol:

-

Cell Lysis: Lyse cells expressing tagged versions of METTL3 and METTL14 (e.g., FLAG-METTL3 and HA-METTL14) in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the tags (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads. This will capture the tagged protein and any interacting partners.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA antibodies) to confirm their co-elution.[3][7]

Objective: To measure the catalytic activity of the METTL3-METTL14 complex.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant METTL3-METTL14 complex, a synthetic RNA substrate containing the m6A consensus sequence (e.g., GGACU), and the methyl donor S-adenosylmethionine (SAM), often radioactively labeled ([³H]-SAM) or a stable isotope-labeled version for mass spectrometry.[8]

-

Incubation: Incubate the reaction at a specific temperature (e.g., 16°C) for a defined period.[8]

-

RNA Purification: Purify the RNA from the reaction mixture.

-

Quantification of Methylation:

-

Radioactivity-based: If using [³H]-SAM, quantify the incorporation of the radioactive methyl group into the RNA using a scintillation counter.

-

LC-MS/MS: Digest the RNA into single nucleosides and analyze the ratio of m6A to unmodified adenosine (A) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

The "Erasers" of the m6A Code: FTO and ALKBH5

The discovery that m6A is a reversible modification was a landmark finding that solidified its role as a dynamic regulator of gene expression. This reversibility is mediated by two key demethylases, or "erasers": the fat mass and obesity-associated protein (FTO) and the AlkB homolog 5 (ALKBH5).

Discovery and Timeline

-

2011: The first m6A demethylase, FTO , was identified by Jia et al.[9] This discovery was particularly exciting as genetic variations in the FTO gene had already been strongly associated with obesity, providing a direct link between RNA modification and human disease.[10]

-

2013: The second m6A demethylase, ALKBH5 , was discovered.[11][12] Unlike FTO, which has other substrates, ALKBH5 was found to be a more specific m6A demethylase.

Quantitative Data on FTO and ALKBH5

Kinetic studies have revealed differences in the substrate preferences and catalytic efficiencies of FTO and ALKBH5, suggesting they may have distinct roles in regulating the m6A landscape.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| FTO | m6A 5-mer RNA | 1.8 ± 0.3 | 1.2 ± 0.1 | 0.68 | [13] |

| m6A 14-mer RNA | 2.2 ± 0.2 | 1.7 ± 0.1 | 0.77 | [13] | |

| m6A linear 9-mer | ~15 | ~0.03 | ~0.002 | [14] | |

| m6A 25-mer stem-loop | ~10 | ~0.04 | ~0.004 | [14] | |

| ALKBH5 | m6A 5-mer RNA | 1.9 ± 0.4 | 0.11 ± 0.01 | 0.057 | [13] |

| m6A 14-mer RNA | 0.8 ± 0.1 | 0.078 ± 0.003 | 0.098 | [13] | |

| m6A linear 9-mer | ~2 | ~0.12 | ~0.06 | [14] | |

| m6A 25-mer stem-loop | ~1 | ~0.15 | ~0.15 | [14] |

Experimental Protocols for Identifying and Characterizing m6A Erasers

Similar to the writers, the identification and functional analysis of m6A erasers relied on a combination of biochemical and molecular biology approaches.

Objective: To measure the demethylation activity of FTO and ALKBH5.

Protocol:

-

Substrate Preparation: Synthesize an RNA oligonucleotide containing a single m6A modification.

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant FTO or ALKBH5, the m6A-containing RNA substrate, and necessary co-factors (Fe(II) and α-ketoglutarate).

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Analysis of Demethylation:

-

LC-MS/MS: Digest the RNA to nucleosides and analyze the ratio of m6A to A to quantify the extent of demethylation.

-

HPLC: High-performance liquid chromatography can also be used to separate and quantify the modified and unmodified nucleosides.

-

Objective: To identify the global changes in m6A levels upon manipulation of writer or eraser expression.

Protocol:

-

RNA Extraction and Fragmentation: Isolate total RNA from cells (e.g., cells with knockdown of a writer or eraser) and fragment the RNA to an appropriate size (e.g., ~100 nucleotides).[15]

-

Immunoprecipitation: Incubate the fragmented RNA with an m6A-specific antibody to enrich for m6A-containing RNA fragments.[15]

-

Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

-

High-Throughput Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the transcriptome and identify peaks of m6A enrichment. Comparing the m6A profiles between control and knockdown cells reveals the targets of the writer or eraser.[16]

Visualizing the m6A Machinery and Workflows

To better understand the relationships and processes described, the following diagrams were generated using the DOT language.

References

- 1. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 2. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 3. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Human MettL3-MettL14 RNA adenine methyltransferase complex is active on double-stranded DNA containing lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Human Nuclear RNA m6A Methyltransferases and Demethylases and Biochemical Characterization of Their Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sprouts of RNA epigenetics: the discovery of mammalian RNA demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 16. rna-seqblog.com [rna-seqblog.com]

N6-Methyladenine versus 5-methylcytosine in Epigenetic Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular differentiation, development, and disease. Among the diverse array of epigenetic marks, chemical modifications of nucleic acids play a pivotal role. While DNA methylation, primarily 5-methylcytosine (m5C), has long been a cornerstone of epigenetic research, the field of epitranscriptomics, focusing on RNA modifications, has gained significant momentum. This guide provides a comprehensive technical overview of two key epigenetic modifications: N6-methyladenine (m6A) on RNA and 5-methylcytosine (m5C) on both DNA and RNA. We will delve into their core regulatory machinery, comparative functional roles, the experimental protocols for their detection, and their implications in signaling pathways and drug development.

Core Regulatory Machinery: Writers, Readers, and Erasers

The dynamic and reversible nature of m6A and m5C modifications is orchestrated by a dedicated set of proteins categorized as "writers" (methyltransferases), "readers" (binding proteins), and "erasers" (demethylases). These protein families are central to the functional consequences of each modification.

| Component | This compound (m6A) | 5-methylcytosine (m5C) |

| Writers | METTL3/METTL14/WTAP complex: The primary methyltransferase complex. METTL3 is the catalytic subunit, while METTL14 acts as a scaffold.[1] WTAP recruits the complex to RNA. Other components include KIAA1429, RBM15/15B, and ZC3H13.[1] | DNMTs (DNA): DNMT1 (maintenance), DNMT3A/3B (de novo).[2] NSUN family (RNA): NSUN2, NSUN6, and TRDMT1 are key methyltransferases for mRNA.[3] |

| Readers | YTH domain proteins: YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2 recognize m6A and mediate downstream effects like translation, decay, and splicing.[4] IGF2BP proteins: IGF2BP1, IGF2BP2, and IGF2BP3 can also bind m6A and regulate mRNA stability and translation.[5] HNRNP proteins: HNRNPA2B1 and HNRNPCG have been identified as m6A readers.[6] | ALYREF (RNA): Recognizes m5C-modified mRNA and facilitates its nuclear export.[3] YBX1 (RNA): Binds to m5C-containing mRNA and can recruit other factors to enhance mRNA stability.[3] Methyl-CpG binding domain (MBD) proteins (DNA): MeCP2, MBD1, MBD2, MBD3, and MBD4 recognize methylated CpG sites in DNA and recruit chromatin remodeling complexes. |

| Erasers | ALKBH5 and FTO: These demethylases oxidatively remove the methyl group from adenine.[1][4] FTO has also been shown to demethylate N6,2'-O-dimethyladenosine (m6Am).[1] | TET enzymes (DNA and RNA): TET1, TET2, and TET3 are dioxygenases that oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating a demethylation pathway.[7] There is some evidence that TET enzymes may also act as m5C erasers in RNA.[8] |

Quantitative Comparison: Abundance and Distribution

While both m6A and m5C are critical regulatory marks, their prevalence and genomic/transcriptomic distribution differ significantly. Direct quantitative comparisons across identical conditions and cell types are still emerging in the literature, but general trends can be summarized.

| Parameter | This compound (m6A) | 5-methylcytosine (m5C) |

| Relative Abundance | Considered the most abundant internal modification in eukaryotic mRNA.[4][9] In HIV-infected cells, 58.9% of expressed genes were found to carry m6A methylation.[10] | Less abundant than m6A in mRNA.[10] In the same HIV-infected cell study, m5C marks were present on 7% of transcripts.[10] In DNA, approximately 70-80% of CpG dinucleotides are methylated in vertebrates.[11] |

| Genomic/Transcriptomic Distribution | Primarily found in mRNA and long non-coding RNAs (lncRNAs).[9] Enriched in the 3' untranslated regions (UTRs) near stop codons and within long internal exons.[12] The consensus sequence motif is typically RRACH (where R is A or G; H is A, C, or U).[4] | Found in DNA (CpG islands, gene bodies, repetitive elements) and various RNA species including mRNA, tRNA, and rRNA.[8][11] In mRNA, m5C sites are enriched in the 5' and 3' UTRs.[12] |

Functional Roles in Gene Regulation

The distinct locations and regulatory machinery of m6A and m5C translate into diverse, and sometimes overlapping, roles in controlling gene expression.

| Biological Process | This compound (m6A) | 5-methylcytosine (m5C) |

| mRNA Metabolism | Regulates mRNA splicing, nuclear export, stability, and translation.[9][13] For example, YTHDF2 binding to m6A-modified transcripts can target them for degradation.[4] | Influences mRNA stability and nuclear export.[8] ALYREF binding to m5C can promote the export of mRNA from the nucleus.[3] |

| Chromatin State and Transcription (DNA) | Does not directly occur on DNA in mammals to a significant extent, but m6A on non-coding RNAs can influence chromatin structure. | A key mark for transcriptional silencing when present in promoter regions (CpG islands).[14] Methylation in gene bodies can be associated with active transcription. |

| Cellular Processes | Crucial for stem cell self-renewal and differentiation, immune responses, and the circadian clock.[4] Dysregulation is implicated in various cancers.[9] | Essential for genomic imprinting, X-chromosome inactivation, and suppression of transposable elements (DNA).[15] In RNA, it is involved in stress responses and has been linked to cancer.[16] |

| Crosstalk | There is evidence of crosstalk between m6A and m5C. For example, m6A and m5C modifications can cooperatively promote the translation process.[14][17] Some studies suggest a co-occurrence of m6A and m5C on the same mRNA molecules, hinting at coordinated regulation.[18][19] | The regulatory proteins of m5C and m6A can influence each other's expression and activity, suggesting a complex interplay between these two epitranscriptomic marks.[4] |

Experimental Protocols for Detection

Accurate detection and mapping of m6A and m5C are crucial for understanding their functions. Several key techniques are widely used in the field.

This compound (m6A) Detection

1. Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used antibody-based enrichment method to profile the m6A landscape across the transcriptome.

-

Principle: An m6A-specific antibody is used to immunoprecipitate RNA fragments containing the m6A modification. The enriched RNA is then sequenced and mapped to the transcriptome to identify m6A peaks.

-

Detailed Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify mRNA using oligo(dT) beads. Fragment the mRNA to a size of approximately 100-200 nucleotides using enzymatic or chemical methods.

-